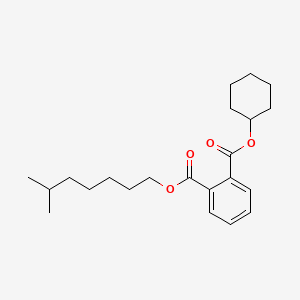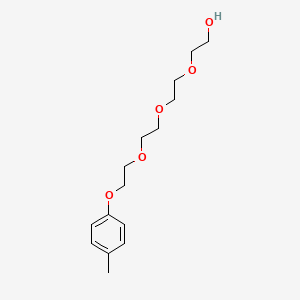
Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)-: is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its multiple ethoxy groups and a methylphenoxy group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- involves multiple steps. The process typically starts with the reaction of methylphenol with ethylene oxide to form methylphenoxyethanol. This intermediate is then subjected to further ethoxylation reactions to introduce additional ethoxy groups. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reactants and advanced purification techniques ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols.
Applications De Recherche Scientifique
Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and as a component in buffer solutions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism by which Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- exerts its effects involves interactions with specific molecular targets. The ethoxy groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The methylphenoxy group may interact with enzymes or receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-: This compound has a similar structure but lacks the methylphenoxy group.
Uniqueness: Ethanol, 2-(2-(2-(2-(methylphenoxy)ethoxy)ethoxy)ethoxy)- is unique due to the presence of the methylphenoxy group, which imparts distinct chemical and biological properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
53743-11-6 |
|---|---|
Formule moléculaire |
C15H24O5 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C15H24O5/c1-14-2-4-15(5-3-14)20-13-12-19-11-10-18-9-8-17-7-6-16/h2-5,16H,6-13H2,1H3 |
Clé InChI |
ZYOIAYZVRHEJGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


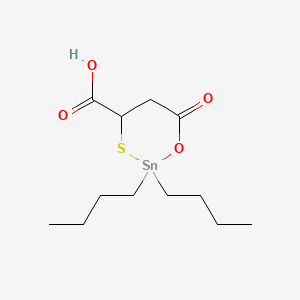
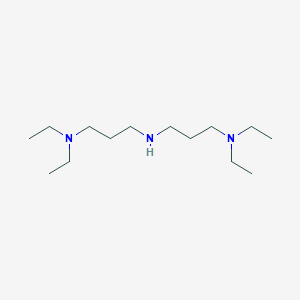
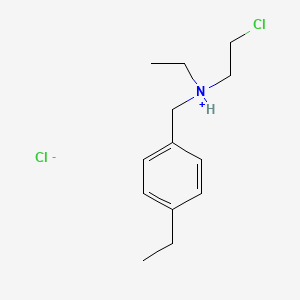
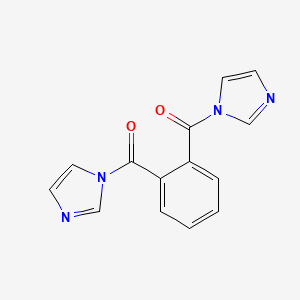
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
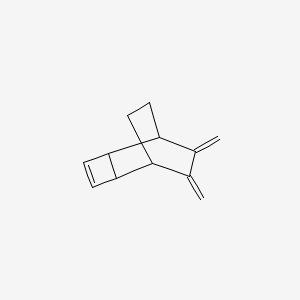
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
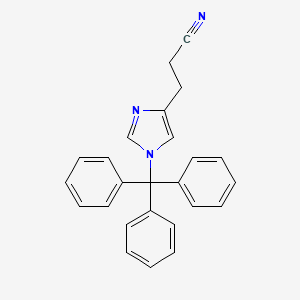

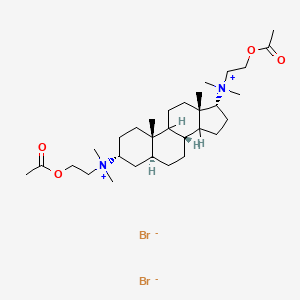
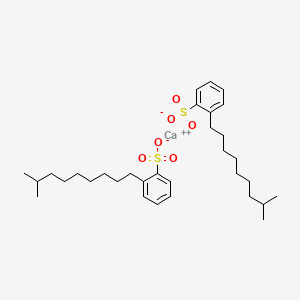
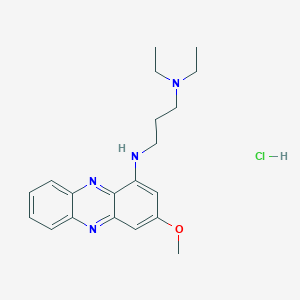
![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
